2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
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Overview
Description
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine is an organic compound with the molecular formula C10H15NS. It is a derivative of benzo[b]thiophene, characterized by the presence of an ethanamine group attached to the tetrahydrobenzo[b]thiophene ring.
Scientific Research Applications
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit various types of biological activity .
Mode of Action
It’s known that the compound undergoes a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives . These derivatives may interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to influence pathways related to oxidative stress and inflammation .
Result of Action
Similar compounds have been found to exhibit antifungal, antimicrobial, analgesic, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with ethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ethanamine moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted ethanamine derivatives
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine
- 2-(1H-1,2,4-Triazol-5-ylthio)ethanamine dihydrochloride
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrobenzo[b]thiophene core provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h7H,1-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZNRJVGYXLBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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